Tert-butyl 4-(aminomethyl)-5,5,5-trifluoropentanoate
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Overview
Description
Tert-butyl 4-(aminomethyl)-5,5,5-trifluoropentanoate: is an organic compound that features a tert-butyl ester group, an aminomethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(aminomethyl)-5,5,5-trifluoropentanoate typically involves the esterification of 4-(aminomethyl)-5,5,5-trifluoropentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 4-(aminomethyl)-5,5,5-trifluoropentanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving esterases and amidases. Its trifluoromethyl group can serve as a probe in NMR studies to investigate protein-ligand interactions .
Industry: Used in the production of specialty chemicals and materials, particularly those requiring fluorinated compounds for enhanced stability and performance.
Mechanism of Action
The mechanism by which tert-butyl 4-(aminomethyl)-5,5,5-trifluoropentanoate exerts its effects involves interactions with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active aminomethyl and trifluoromethyl groups. These groups can then interact with various biological targets, including enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
- Tert-butyl 4-(aminomethyl)benzoate
- Tert-butyl 4-(aminomethyl)phenylcarbamate
- Tert-butyl 4-(aminomethyl)cyclohexanecarboxylate
Uniqueness: Tert-butyl 4-(aminomethyl)-5,5,5-trifluoropentanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-5,5,5-trifluoropentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO2/c1-9(2,3)16-8(15)5-4-7(6-14)10(11,12)13/h7H,4-6,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPCHBCBMNZWQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CN)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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